molecular formula C16H17N3O2 B8485300 N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine CAS No. 1204408-18-3

N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine

Cat. No. B8485300
CAS RN: 1204408-18-3
M. Wt: 283.32 g/mol
InChI Key: KVMLMFRXRZLEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-N,2,6-trimethylfuro(2,3-d) pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1204408-18-3

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3O2/c1-10-9-14-15(17-11(2)18-16(14)21-10)19(3)12-5-7-13(20-4)8-6-12/h5-9H,1-4H3

InChI Key

KVMLMFRXRZLEGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2O1)C)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL flask was added 5 (91 mg, 0.5 mmol), 6 (77 mg, 0.55 mmol) and 5 mL BuOH. To this solution was added 2 drops of concentrate HCl solution and the mixture was refluxed. TLC indicated the disappearance of starting material 5, the solvent was removed under reduced pressure. To the residue obtained was added silica gel and MeOH and the solvent removed to make a plug. This plug was separated by column chromatography to give 106 g (75%) of AGG1 as a white powder: TLC Rf0.36 (Hexane/EtOAC 3:1); mp 108-109° C.; 1H NMR (DMSO-d6) δ 2.14 (s, 3 H), 2.45 (s, 3 H), 3.43 (s, 3 H), 3.81 (s, 3 H), 4.55 (s, 1 H), 7.04 (d, 2 H, J=2.8 Hz), 7.25 (d, 2 H, J=28 Hz). Anal. (C16H17N3O2) m/z (ESI) 284.1387 [M+1]+.
Name
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
77 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.